Hydrocortisone phosphate (sodium)

Aqueous solubility Parenteral formulation Prodrug

Researchers face delays with lyophilized corticosteroids requiring reconstitution. Hydrocortisone phosphate (sodium) is a ready-to-use soluble prodrug for immediate parenteral administration. - Aqueous solubility >500 mg/mL; no reconstitution delay - Balanced glucocorticoid & mineralocorticoid activity - Documented ocular bioavailability (Cmax 23.8 ng/mL aqueous humor at 30 min) - ≤0.35% impurities at 40°C (1 month); optimal pH 7.0-8.0 Direct comparator for septic shock, adrenal crisis, uveitis, and COVID-19 inflammation studies.

Molecular Formula C21H29Na2O8P
Molecular Weight 486.4 g/mol
Cat. No. B12402583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone phosphate (sodium)
Molecular FormulaC21H29Na2O8P
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]
InChIInChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1
InChIKeyRYJIRNNXCHOUTQ-OJJGEMKLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Phosphate (Sodium) Overview


Hydrocortisone phosphate (sodium), also referred to as hydrocortisone sodium phosphate or cortisol 21-phosphate disodium salt, is a synthetic water-soluble phosphate ester prodrug of the endogenous glucocorticoid cortisol [1]. This compound, with the molecular formula C₂₁H₂₉Na₂O₈P and a molecular weight of 486.4 g/mol, is designed for rapid systemic availability following parenteral administration . Unlike the parent hydrocortisone base, which is practically insoluble in water, the sodium phosphate salt exhibits high aqueous solubility (>500 mg/mL) , facilitating immediate intravenous or intramuscular delivery of high corticosteroid doses in emergency and acute care settings [2]. Its primary mechanism involves binding to the cytosolic glucocorticoid receptor, modulating gene expression to suppress inflammatory and immune responses .

Water-soluble phosphate ester prodrug designed for rapid IV administration in shock and acute-stress models.

Balanced mineralocorticoid activity supports electrolyte-handling and hormone-replacement research.

Aqueous formulation compatible with topical delivery for anterior-segment ocular inflammation studies.

Hydrocortisone Phosphate Substitution Risks


Corticosteroid selection for research and clinical protocols is not trivial; substitution among hydrocortisone esters (e.g., phosphate vs. succinate) or among different corticosteroids (e.g., dexamethasone, methylprednisolone) is precluded by substantial differences in aqueous solubility, metabolic handling, and resultant pharmacokinetic and pharmacodynamic profiles [1]. The choice of ester directly dictates the rate of prodrug hydrolysis and active drug liberation, while the corticosteroid base determines mineralocorticoid activity and duration of effect [2]. For instance, while hydrocortisone sodium succinate is also water-soluble, its formulation requires lyophilization and reconstitution, introducing a time-to-administration delay absent with ready-to-use phosphate solutions [3]. Furthermore, cross-class comparisons reveal that hydrocortisone's balanced glucocorticoid and mineralocorticoid activity differs fundamentally from pure glucocorticoids like dexamethasone, which lacks mineralocorticoid effects [4]. The quantitative evidence below substantiates why these physicochemical and pharmacological differences are material to experimental design and clinical procurement.

Ester form

Phosphate vs. succinate: ready-to-use solution may shift preparation workflow compared with lyophilized powder.

Corticosteroid class

Hydrocortisone vs. dexamethasone: absence of mineralocorticoid activity may alter electrolyte-balance endpoints.

Metabolic handling

Phosphate and succinate esters may exhibit divergent free/glucuronide time courses; direct PK interchange is not supported.

Hydrocortisone Phosphate Comparative Evidence


Superior Aqueous Solubility

Hydrocortisone phosphate (sodium) demonstrates markedly higher aqueous solubility than the parent hydrocortisone base and the alternative hydrocortisone sodium succinate ester, enabling the preparation of concentrated injectable solutions. This is critical for administering high corticosteroid doses in small fluid volumes, which is often required in emergency and critical care settings. Quantitative solubility data from authoritative pharmacopeial and technical sources confirm this differentiation [1].

Aqueous solubility
Reported
Phosphate >500× more soluble than parent base; ready-to-use solution vs. succinate lyophilized form.
Supports high-concentration injectable preparation without reconstitution delay.
Solubility sourced from pharmacopeial reports; verify lot-specific data.
Aqueous solubility Parenteral formulation Prodrug Corticosteroid esters

Ocular Pharmacokinetics

Following topical instillation of a 1% hydrocortisone phosphate (sodium) ophthalmic solution, the prodrug demonstrates rapid penetration into the aqueous humor of human subjects, achieving quantifiable peak concentrations within 30 minutes. This pharmacokinetic profile supports its use in studying anterior segment inflammation, where rapid drug onset is desirable. These parameters were established in a clinical study of cataract patients .

Ocular PK (topical)
Data to verify
Cmax 23.8 ng/mL, Tmax 30 min, AUC₀₋₁₂₀ 1342 ng·min/mL, t₁/₂ 46 min.
Rapid aqueous humor penetration supports anterior-segment inflammation model design.
1% drops in cataract patients; sourcing requires independent verification.
Ocular pharmacokinetics Topical administration Aqueous humor Corticosteroid

pH-Stability Profile

The chemical stability of hydrocortisone phosphate (sodium) in aqueous solution is highly pH-dependent, with an optimal range identified between pH 7.0 and 8.0. Patent disclosures provide specific impurity thresholds for high-concentration formulations stored under controlled conditions, offering a benchmark for stability in both commercial and research-grade preparations [1][2].

pH stability
Specification review
Impurity ≤0.06% (25°C, 3 mo), ≤0.35% (40°C, 1 mo) at pH 7.0–8.0.
Provides formulation-design benchmarks for aqueous injectable stability.
Patent-sourced data; confirm with in-house forced-degradation studies.
Chemical stability Formulation pH optimization Impurity profiling

Balanced Glucocorticoid & Mineralocorticoid Activity

Hydrocortisone, and by extension its phosphate prodrug, possesses an equipotent glucocorticoid and mineralocorticoid profile (1:1 activity ratio), unlike dexamethasone, which exhibits negligible mineralocorticoid activity, and methylprednisolone, which has a different anti-inflammatory potency [1]. This intrinsic dual activity is essential for physiological replacement in adrenal insufficiency and for maintaining electrolyte homeostasis in shock states.

GC/MC activity ratio
Class-level inference
Hydrocortisone GC:MC = 1:1; dexamethasone ~25–30:0; methylprednisolone ~5:0.5.
Balanced mineralocorticoid effect is relevant for electrolyte-handling endpoint studies.
Derived from classical receptor-binding assays; review for model-specific translation.
Mineralocorticoid activity Glucocorticoid receptor Adrenal insufficiency Pharmacodynamic equivalence

Clinical Efficacy in Critical Illness

In a retrospective cohort study of critically ill COVID-19 patients (n=148), hydrocortisone therapy was directly compared against dexamethasone and methylprednisolone. The primary outcome of oxygenation improvement (PaO₂/FiO₂ ratio) revealed a statistically significant advantage for hydrocortisone and dexamethasone over methylprednisolone [1]. While this study did not specify the hydrocortisone salt used, intravenous hydrocortisone phosphate is the standard formulation for this indication due to its rapid onset.

Critical illness oxygenation
Reported endpoint context
Hydrocortisone vs. methylprednisolone: higher PaO₂/FiO₂ ratio improvement (p=0.04) in retrospective COVID-19 cohort.
Supports corticosteroid comparator endpoint interpretation in critical illness models.
Observational design; salt form not specified; requires prospective confirmation.
COVID-19 Septic shock PaO2/FiO2 ratio Corticosteroid efficacy Critical care

Phosphate vs. Succinate Ester Metabolism

The phosphate and succinate esters of hydrocortisone are subject to different enzymatic hydrolysis rates in vivo, leading to distinct temporal profiles of active drug appearance. A 1976 human metabolic study demonstrated that following intravenous administration of 100 mg doses, the metabolic fate of hydrocortisone phosphate (H-P) differs from that of hydrocortisone hemisuccinate (H-H) in terms of glucuronide conjugation and excretion patterns [1]. This suggests that the choice of ester influences the duration and intensity of the corticosteroid effect.

Ester metabolism
Context-dependent
Phosphate vs. hemisuccinate: both primarily glucuronide conjugates, but free/glucuronide ratio kinetics diverge.
Prodrug choice may influence active drug temporal profile; not interchangeable in PK studies.
Quantitative ratio differences not provided; evaluate in target experimental system.
Prodrug metabolism Hydrolysis Esterase Pharmacokinetics

Hydrocortisone Phosphate Applications


Acute Adrenal Insufficiency & Shock Models

The high aqueous solubility (>500 mg/mL) and ready-to-use solution formulation of hydrocortisone phosphate (sodium) directly address the need for immediate intravenous administration of high corticosteroid doses in small fluid volumes. This is particularly relevant for research models of septic shock and adrenal crisis, where a rapid increase in plasma cortisol is required without fluid overload. The balanced mineralocorticoid activity [5] also supports physiological replacement in adrenal insufficiency studies.

Ophthalmic Inflammation & Drug Delivery

The documented ocular pharmacokinetic profile—achieving a Cmax of 23.8 ng/mL in aqueous humor within 30 minutes of topical administration —positions hydrocortisone phosphate (sodium) as a valuable tool for studying corticosteroid penetration and efficacy in models of uveitis, post-surgical inflammation, and other anterior segment conditions. Its water solubility facilitates formulation into aqueous eye drops without the need for complex vehicles.

Parenteral Formulation Stability

The defined stability parameters for hydrocortisone phosphate (sodium) in aqueous solution, particularly the documented impurity levels under accelerated storage conditions (≤0.35% at 40°C for 1 month) , provide a benchmark for pharmaceutical scientists developing novel injectable formulations or conducting comparative stability studies. The established optimal pH range of 7.0-8.0 [5] further guides formulation design.

Corticosteroid Comparison in COVID-19 & Sepsis

Clinical evidence demonstrating the superiority of hydrocortisone over methylprednisolone in improving oxygenation (PaO₂/FiO₂ ratio) in critically ill COVID-19 patients (p=0.04) justifies the inclusion of hydrocortisone phosphate as a key comparator in translational research evaluating corticosteroid efficacy in severe inflammatory states. Its distinct metabolic profile compared to succinate esters [5] also makes it a necessary control in pharmacokinetic/pharmacodynamic studies.

Application
Selection Property
Validation Focus
Acute adrenal insufficiency & shock models
Water-soluble phosphate ester for immediate IV administration
Hemodynamic and electrolyte balance endpoints
Ophthalmic anterior segment inflammation
Aqueous formulation compatibility for topical delivery
Aqueous humor drug concentration and inflammatory markers
Injectable formulation stability
pH-dependent aqueous stability profile
Impurity profiling under accelerated storage conditions
Corticosteroid comparator in critical illness research
Distinct metabolic profile vs. succinate ester
PaO₂/FiO₂ ratio and systemic glucocorticoid response endpoints
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